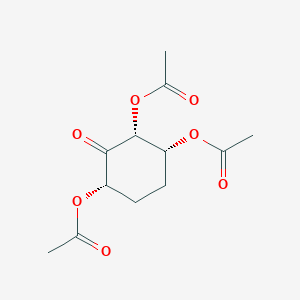
(1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with three acetate groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate typically involves the acetylation of a cyclohexane derivative. One common method is the reaction of cyclohexane-1,2,4-triol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups, resulting in the formation of the triacetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
(1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The acetate groups can be hydrolyzed to release acetic acid, which can participate in various biochemical pathways. The ketone group can also undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2,4-triol: The precursor to (1R,2R,4S)-3-Oxocyclohexane-1,2,4-triyl triacetate.
Cyclohexane-1,2,4-triyl triacetate: A similar compound without the ketone group.
Cyclohexane-1,2,4-trione: A compound with three ketone groups instead of acetate groups.
Uniqueness
This compound is unique due to its combination of acetate and ketone functional groups, which confer distinct chemical reactivity and potential applications. The stereochemistry of the compound also plays a crucial role in its interactions and properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
924886-58-8 |
|---|---|
Molecular Formula |
C12H16O7 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
[(1R,2R,4S)-2,4-diacetyloxy-3-oxocyclohexyl] acetate |
InChI |
InChI=1S/C12H16O7/c1-6(13)17-9-4-5-10(18-7(2)14)12(11(9)16)19-8(3)15/h9-10,12H,4-5H2,1-3H3/t9-,10+,12+/m0/s1 |
InChI Key |
RDXNUQAOYVWYCL-HOSYDEDBSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@H](C(=O)[C@@H]1OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CCC(C(=O)C1OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















